1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLXBTYRUBLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,4-diketones under acidic or basic conditions.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the pyrrolo[1,2-a]pyrazine core reacts with 4-chlorobenzoyl chloride and 4-fluoroaniline in the presence of a base like triethylamine.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar structures have been synthesized and screened for their ability to inhibit kinases involved in cancer progression. A notable study demonstrated that N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited significant inhibitory activity against glioblastoma cell lines, particularly through the inhibition of the AKT2/PKBβ pathway, which is crucial in glioma malignancy .
Key Findings:
- Compound 4j from the study showed low micromolar activity against AKT2 and inhibited neurosphere formation in primary patient-derived glioma stem cells while being relatively non-toxic to non-cancerous cells.
Kinase Inhibition
The compound has been investigated for its ability to act as a kinase inhibitor. Kinases play a pivotal role in various signaling pathways associated with cancer and other diseases. Studies have indicated that compounds with similar structural motifs can effectively inhibit specific kinases, leading to potential therapeutic applications in treating diseases characterized by dysregulated kinase activity .
Table 1: Kinase Inhibition Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 4j | AKT2 | <10 | Anti-glioma activity |
| Compound X | Other Kinase | <15 | General kinase inhibition |
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit various biological activities including anti-inflammatory effects and modulation of neurotransmitter systems. These properties suggest potential applications in treating conditions such as pain and neurodegenerative disorders .
Case Studies
Several case studies have documented the synthesis and evaluation of this compound and its derivatives:
- Case Study 1 : A synthetic approach was developed for creating derivatives that showed enhanced anticancer properties through modifications at the nitrogen positions of the dihydropyrrolo-pyrazine framework. The resulting compounds were tested against multiple cancer cell lines with promising results.
- Case Study 2 : A series of N-aryl-1,4-dihydropyridines were synthesized and evaluated for antitubercular activity. These studies revealed that modifications on the aromatic rings significantly influenced the biological activity of the compounds .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights:
Core Rigidity vs. Flexibility :
- The target compound’s dihydropyrrolo-pyrazine core offers intermediate rigidity compared to pyrazoline (flexible) and pyrimido-benzimidazole (highly rigid) systems. This balance may improve target engagement in kinase or GPCR pathways .
- Piperazine derivatives () exhibit greater conformational flexibility, favoring blood-brain barrier penetration, but may suffer from off-target interactions .
Halogenation Effects: Both 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity (logP ~3.5–4.0 estimated), comparable to Compound 3 (). However, the carboxamide linker in the target likely improves solubility over Compound 3’s ethanone group . Fluorine’s electron-withdrawing nature may reduce metabolic oxidation, extending half-life compared to non-halogenated analogs like pyracarbolid .
Biological Activity Trends :
- Pyrimido-benzimidazole derivatives () are associated with DNA-targeting activity due to planar aromatic systems, whereas the target’s bicyclic core may favor protein-binding pockets .
- Piperazine carboxamides () are prevalent in antipsychotics (e.g., aripiprazole analogs), suggesting the target compound could be tailored for neurological applications with structural modifications .
Biological Activity
The compound 1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 4-fluorophenyl derivatives with suitable precursors to form the pyrrolo[1,2-a]pyrazine structure. The synthetic pathway often includes steps such as condensation reactions and cyclization under specific conditions to achieve the desired structural configuration.
Example Synthesis Procedure
- Reactants : 4-chlorophenyl aniline, 4-fluorophenyl acetic acid, and appropriate coupling agents.
- Conditions : The reaction is usually carried out in a solvent like dichloroethane at elevated temperatures (around 356 K) for several hours.
- Purification : Post-reaction, the mixture is cooled, extracted with organic solvents, and purified through column chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains including Acinetobacter baumannii and Staphylococcus aureus. These compounds often demonstrate minimum inhibitory concentrations (MIC) in the low microgram range.
Anticancer Properties
Some studies have reported that pyrrolo[1,2-a]pyrazine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
Enzyme Inhibition
The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. This property is particularly valuable in developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several pyrazole derivatives, some of which exhibited potent activity against A. baumannii with MIC values as low as 0.78 µg/mL. These findings suggest that structural modifications can enhance antimicrobial potency significantly .
- Anticancer Research : A compound similar in structure was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Table 1: Biological Activity Summary
Table 2: Synthesis Conditions
| Step | Conditions |
|---|---|
| Reactants | 4-Chlorophenyl aniline + 4-Fluorophenyl... |
| Solvent | Dichloroethane |
| Temperature | 356 K |
| Duration | 12 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
